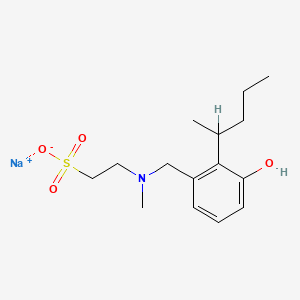
(Hydroxy-sec-amylbenzyl)methyltaurine, monosodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Hydroxy-sec-amylbenzyl)methyltaurine, monosodium salt is a synthetic compound known for its surfactant properties. It is used in various industrial and scientific applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Hydroxy-sec-amylbenzyl)methyltaurine, monosodium salt typically involves the reaction of hydroxy-sec-amylbenzyl chloride with methyltaurine in the presence of a base. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to optimize yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and increases production efficiency. The final product is purified using techniques such as crystallization or chromatography to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
(Hydroxy-sec-amylbenzyl)methyltaurine, monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfonic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Amine derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
(Hydroxy-sec-amylbenzyl)methyltaurine, monosodium salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture studies to improve cell membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents and cleaning agents due to its excellent foaming and emulsifying properties.
Mechanism of Action
The mechanism of action of (Hydroxy-sec-amylbenzyl)methyltaurine, monosodium salt involves its interaction with cell membranes and proteins. The compound’s surfactant properties allow it to disrupt lipid bilayers, increasing membrane permeability. This property is exploited in drug delivery systems to enhance the uptake of therapeutic agents. Additionally, the compound can interact with proteins, altering their structure and function, which can be beneficial in various biochemical applications.
Comparison with Similar Compounds
Similar Compounds
N-Methyltaurine: Another surfactant with similar properties but different chemical structure.
Sodium lauroyl sarcosinate: A surfactant used in personal care products with similar foaming properties.
Sodium methyl cocoyl taurate: A mild surfactant used in cosmetics and personal care products.
Uniqueness
(Hydroxy-sec-amylbenzyl)methyltaurine, monosodium salt is unique due to its specific chemical structure, which imparts distinct surfactant properties. Its ability to enhance membrane permeability and interact with proteins makes it particularly valuable in scientific research and industrial applications.
Properties
CAS No. |
68132-84-3 |
|---|---|
Molecular Formula |
C15H24NNaO4S |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
sodium;2-[(3-hydroxy-2-pentan-2-ylphenyl)methyl-methylamino]ethanesulfonate |
InChI |
InChI=1S/C15H25NO4S.Na/c1-4-6-12(2)15-13(7-5-8-14(15)17)11-16(3)9-10-21(18,19)20;/h5,7-8,12,17H,4,6,9-11H2,1-3H3,(H,18,19,20);/q;+1/p-1 |
InChI Key |
WWAPAXOZHMDPOR-UHFFFAOYSA-M |
Canonical SMILES |
CCCC(C)C1=C(C=CC=C1O)CN(C)CCS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















